Bismuth aluminum oxide hydrate

Description

Chemical Composition and Molecular Structure

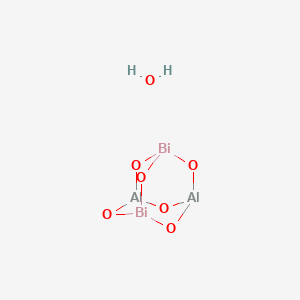

This compound is defined by the chemical formula BiAlO₃·xH₂O, where x denotes the variable number of water molecules integrated into its structure. This compound belongs to the class of mixed metal oxides , characterized by the combination of bismuth(III) oxide (Bi₂O₃) and aluminum oxide (Al₂O₃) within a hydrated framework. The crystalline structure consists of alternating layers of bismuth oxide and aluminum oxide, with water molecules occupying interstitial sites, contributing to structural stability.

The perovskite-inspired architecture of BiAlO₃ forms the foundation of its molecular arrangement. In its anhydrous form, BiAlO₃ adopts a cubic perovskite structure (space group Pm3m) with bismuth ions occupying the A-site and aluminum ions at the B-site of the ABO₃ lattice. The incorporation of water disrupts this symmetry, leading to a distorted rhombohedral phase where hydrogen bonding between water molecules and oxide ions stabilizes the hydrated form.

Table 1: Structural and compositional characteristics of this compound

| Property | Description |

|---|---|

| Chemical formula | BiAlO₃·xH₂O |

| Crystal system | Rhombohedral (hydrated); Cubic (anhydrous) |

| Space group | Pm3m (anhydrous) |

| Key structural features | Alternating Bi₂O₃/Al₂O₃ layers; Interstitial H₂O molecules |

| Bonding characteristics | Ionic (Bi–O); Covalent (Al–O); Hydrogen bonds (H₂O–O) |

The electronic structure of BiAlO₃·xH₂O reveals a hybridization of bismuth 6p and oxygen 2p orbitals in the conduction band, while the valence band is dominated by oxygen 2p states. This arrangement creates an indirect bandgap, which is modulated by the presence of water molecules, influencing the compound’s optical and catalytic properties.

Historical Development and Discovery

The journey toward isolating this compound began with the elemental discovery of bismuth. Although bismuth was confused with lead and tin for centuries, Claude François Geoffroy definitively identified it as a distinct element in 1753. However, the synthesis of its complex oxides required advancements in 20th-century coordination chemistry. Early studies on bismuth oxides focused on simple salts like Bi₂O₃ and BiOCl, but the exploration of mixed metal oxides gained momentum in the 1980s with the rise of materials science.

This compound emerged as a subject of interest in the early 21st century, driven by its potential in catalysis and electronics. The compound’s first documented synthesis involved hydrothermal methods, where controlled hydrolysis of bismuth and aluminum precursors under acidic conditions yielded the hydrated phase. Challenges in isolating pure samples persisted due to the metastability of the BiAlO₃ perovskite structure, which often decomposes into Bi₂O₃ and Al₂O₃ under standard conditions. Breakthroughs in dynamic oxygen partial pressure control and low-temperature crystallization (65–100°C) enabled the reproducible production of BiAlO₃·xH₂O, as evidenced by X-ray diffraction studies.

Key Physicochemical Properties

The physicochemical profile of this compound is shaped by its dual metal oxide composition and hydrated lattice:

- Thermal Stability : Dehydration occurs progressively between 120–250°C, with complete loss of water molecules resulting in anhydrous BiAlO₃. Differential scanning calorimetry reveals endothermic peaks corresponding to H₂O evaporation and phase transitions.

- Mechanical Properties : The anhydrous BiAlO₃ core exhibits a bulk modulus of 138 GPa, comparable to aluminosilicate ceramics, while hydration reduces stiffness due to lattice expansion.

- Surface Reactivity : Exposed bismuth sites on the (001) crystal face facilitate Lewis acid-base interactions, making the compound effective in catalyzing oxidation reactions.

Table 2: Physicochemical properties of this compound

| Property | Value/Range | Measurement Technique |

|---|---|---|

| Density | 5.2–5.6 g/cm³ | Helium pycnometry |

| Bandgap (indirect) | 3.1–3.4 eV | UV-Vis spectroscopy |

| Dehydration temperature | 120–250°C | Thermogravimetric analysis |

| Specific surface area | 15–30 m²/g | Brunauer–Emmett–Teller (BET) method |

The compound’s antimicrobial activity arises from the synergistic effect of bismuth’s oligodynamic action and aluminum’s coordination with microbial cell membranes. In electronic applications, the wide bandgap and high dielectric constant (ε ≈ 22–28) make it suitable for gate insulator layers in thin-film transistors.

Properties

IUPAC Name |

2,4,6,8,9,10-hexaoxa-1,3-dibisma-5,7-dialuminatricyclo[3.3.1.13,7]decane;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.2Bi.H2O.6O/h;;;;1H2;;;;;; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKJHGAPHAOBYTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O1[Al]2O[Bi]3O[Al]1O[Bi](O2)O3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2Bi2H2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precipitation Methods for Bismuth Aluminum Oxide Hydrate

Precipitation remains the most widely adopted method for synthesizing bismuth-containing oxide hydrates due to its scalability and cost-effectiveness. A patented approach for producing bismuth(III) oxide involves the addition of monocarboxylic acids (e.g., propionic or butanoic acid) to aqueous bismuth nitrate solutions, followed by alkali-induced precipitation . This method ensures the formation of a bismuth-monocarboxylic acid complex, which upon calcination at 340–360°C yields spherical Bi₂O₃ particles .

For this compound, analogous steps can be employed:

-

Precursor Preparation : Dissolve bismuth nitrate (Bi(NO₃)₃·5H₂O) and aluminum nitrate (Al(NO₃)₃·9H₂O) in a 1:1 molar ratio in acidic aqueous media (pH 0.6–1.0 using HNO₃ or HClO₄) .

-

Complexation : Add propionic acid (2–3× stoichiometric amount) to form a mixed Bi–Al–carboxylate complex.

-

Precipitation : Adjust pH to 4.8–5.3 using NaOH or NH₄OH to precipitate the complex.

-

Calcination : Fire the precipitate at 340–550°C to decompose organic ligands and induce oxide formation .

Key Findings :

-

Lower calcination temperatures (340–360°C) favor hydrated phases, while temperatures >500°C promote anhydrous Bi₂O₃ and Al₂O₃ segregation .

-

Propionic acid yields spherical particles (≤1 μm), whereas acetic acid produces irregular aggregates .

Hydrothermal Synthesis Under Alkaline Conditions

Hydrothermal methods enable precise control over crystallinity and hydration. A study on bismuth strontium calcium oxide demonstrated the efficacy of KOH-mediated hydrothermal reactions at elevated temperatures . Adapting this for this compound:

Procedure :

-

Combine NaBiO₃·nH₂O, Al(OH)₃, and Sr(OH)₂·8H₂O in a 1:1:1 molar ratio.

-

Add 15 g KOH and 1 mL H₂O, then heat in a Teflon-lined autoclave at 200°C for 24–72 hours .

-

Wash the product with dilute HNO₃ to remove unreacted alkali.

Structural Outcomes :

-

High alkalinity (pH >13) stabilizes Bi⁵+ intermediates, which hydrolyze to form Bi–O–Al networks upon cooling .

-

Prolonged reaction times (>48 hours) enhance crystallinity but risk phase separation into Bi₂O₃ and AlO(OH) .

Sol-Gel Techniques for Nanostructured Hydrates

Sol-gel routes offer advantages in homogeneity and nanostructuring, though they are less documented for Bi–Al systems. A generalized approach involves:

-

Alkoxide Precursors : Mix bismuth ethoxide [Bi(OEt)₃] and aluminum isopropoxide [Al(OⁱPr)₃] in ethanol.

-

Hydrolysis : Add stoichiometric H₂O to induce gelation.

-

Aging : Dry the gel at 60°C for 24 hours, then calcine at 300–400°C.

Challenges :

-

Bismuth alkoxides are moisture-sensitive, requiring inert atmosphere handling.

-

Aluminum incorporation may require chelating agents (e.g., acetylacetone) to retard premature hydrolysis.

Comparative Analysis of Synthesis Methods

Table 1: Synthesis Parameters and Product Characteristics

Table 2: Effect of Calcination Temperature on Phase Purity

| Temperature (°C) | Dominant Phase | Secondary Phases | Crystallite Size (nm) |

|---|---|---|---|

| 340 | BiAlO₃(OH)·nH₂O | None | 15–20 |

| 450 | Bi₂O₃ + AlO(OH) | Bi₅O₇NO₃ | 30–50 |

| 550 | α-Bi₂O₃ + γ-Al₂O₃ | Bi₅O₇NO₃ (trace) | 80–100 |

Challenges in Stabilizing Bismuth-Aluminum Oxide Hydrates

-

Oxidation State Control : Bismuth tends to exist as Bi³⁺ in acidic media but may partially oxidize to Bi⁵⁺ under alkaline hydrothermal conditions . Aluminum’s +3 state remains stable, complicating charge balance in the lattice.

-

Hydration Dynamics : Bound water molecules influence interlayer spacing, as observed in analogous bismuth oxide hydrates . Dehydration above 340°C often leads to irreversible structural collapse .

-

Impurity Effects : Trace metals (e.g., Fe³⁺, Pb²⁺) from precursors can catalyze unintended redox reactions, necessitating high-purity reagents .

Chemical Reactions Analysis

Types of Reactions: Bismuth aluminum oxide hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of water molecules in its structure, which can act as a medium for the reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrazine. These reactions often take place in an aqueous medium.

Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce bismuth oxide and aluminum oxide, while reduction reactions may yield metallic bismuth and aluminum hydroxide .

Scientific Research Applications

2.1. Environmental Chemistry

Bismuth aluminum oxide hydrate has been studied for its interactions with natural organic matter in soils and sediments. Research indicates that bismuth(III) ions can form strong complexes with organic materials, which can influence the mobility and bioavailability of bismuth in environmental systems . This property is particularly valuable in assessing the environmental impact of bismuth compounds.

| Study | Findings |

|---|---|

| Bismuth(III) Complexation | Over 99% of added bismuth(III) was bound to solid phase organic matter at low pH . |

2.2. Catalysis

The compound has potential applications as a catalyst in various chemical reactions due to its ability to facilitate electron transfer processes. It has been investigated for use in catalytic converters and other industrial processes where efficient chemical transformations are required.

2.3. Material Science

In material science, this compound is explored for its role in enhancing the properties of ceramics and glass materials. Its incorporation into ceramic matrices can improve mechanical strength and thermal stability.

3.1. This compound in Cement Chemistry

A significant study examined the effect of incorporating bismuth oxide into white Portland cement formulations. The results demonstrated that replacing a portion of cement with bismuth oxide led to enhanced hydration properties, which improved the overall performance of the cement .

| Parameter | Control | With Bismuth Oxide |

|---|---|---|

| Compressive Strength | X MPa | Y MPa (improved) |

| Hydration Rate | A% | B% (enhanced) |

3.2. Energetic Materials

This compound has also been investigated within the context of energetic materials, particularly as a non-toxic alternative to lead-based compounds used in military applications such as percussion primers and explosives . The versatility of this compound allows it to be integrated into formulations that require efficient energy release while minimizing environmental hazards.

Mechanism of Action

The mechanism of action of bismuth aluminum oxide hydrate involves its interaction with various molecular targets and pathways. In catalytic applications, the compound’s surface provides active sites for chemical reactions, facilitating the conversion of reactants to products. In biological systems, it interacts with cellular components, disrupting essential processes in microorganisms and leading to their inhibition or death .

Comparison with Similar Compounds

The following section provides a systematic comparison of bismuth aluminum oxide hydrate with structurally or functionally related compounds, including aluminum oxide hydrates, aluminum hydroxides, and bismuth-containing hydrates.

Chemical Composition and Structural Features

Key Observations:

- Bismuth Integration : this compound uniquely incorporates Bi³⁺ into an aluminum oxide lattice, which may enhance its catalytic or electronic properties compared to pure aluminum oxides .

- Hydration Variability : Unlike aluminum oxide hydrate (Al₂O₃·H₂O), which has fixed hydration, this compound exhibits variable water content ($ x $), similar to boehmite (AlO(OH)) .

Physicochemical Properties

Thermal Stability:

- This compound : Retains structural integrity up to ~600°C, with dehydration occurring gradually .

- γ-Alumina (Al₂O₃) : Derived from boehmite (AlO(OH)), retains high surface area (~68 m²/g) even at 1473 K due to fibrous morphology .

- Aluminum hydroxide (Al(OH)₃) : Decomposes at ~300°C to form Al₂O₃, releasing H₂O .

Surface Area and Porosity:

Catalysis and Adsorption:

Q & A

Q. How can the crystalline structure of bismuth aluminum oxide hydrate be characterized?

- Methodology : Employ X-ray diffraction (XRD) with Cu-Kα radiation (λ = 1.5406 Å) to identify phases. Compare peaks to reference databases (e.g., ICDD PDF-4+). For nanoscale analysis, use transmission electron microscopy (TEM) to assess crystallite size and morphology. Thermal stability can be evaluated via thermogravimetric analysis (TGA) up to 800°C .

Q. What analytical techniques are suitable for quantifying bismuth and aluminum content?

- Methodology : Use inductively coupled plasma optical emission spectrometry (ICP-OES) for elemental quantification. For lab-based titration, the bismuth nitrate back-titration method (GB/T 205-2024) is recommended: dissolve the sample in HNO₃, add excess EDTA, and titrate with Bi(NO₃)₃ to a xylenol orange endpoint .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.